Tinophyllol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tinophyllol is a natural furanoditerpenoid compound found in the plant Arcangelisia flava MERR. It exhibits significant antifungal activity, particularly against Botrytis cinerea
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Tinophyllol involves the extraction from the plant Arcangelisia flava MERR. The detailed synthetic routes and reaction conditions are not extensively documented in the literature. the extraction process typically involves solvent extraction followed by purification steps such as chromatography.
Industrial Production Methods: Industrial production of this compound is primarily based on the extraction from natural sources. The process involves harvesting the plant material, followed by solvent extraction and purification to isolate this compound. The scalability of this method depends on the availability of the plant and the efficiency of the extraction process.
Analyse Chemischer Reaktionen
Types of Reactions: Tinophyllol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its properties or to synthesize derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Wissenschaftliche Forschungsanwendungen
Tinophyllol has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing other furanoditerpenoid compounds.
Biology: Studied for its antifungal properties and potential use in controlling fungal infections.
Medicine: Investigated for its potential therapeutic effects, including antifungal and anti-inflammatory activities.
Wirkmechanismus
The mechanism of action of Tinophyllol involves its interaction with fungal cell membranes, leading to disruption of membrane integrity and inhibition of fungal growth. The molecular targets include enzymes involved in cell wall synthesis and membrane stability. The pathways affected by this compound are primarily related to fungal cell wall and membrane biosynthesis .
Vergleich Mit ähnlichen Verbindungen
Clerodane-type diterpenes: These compounds share structural similarities with Tinophyllol and exhibit similar biological activities.
Other furanoditerpenoids: Compounds like Penianthus zenkeri constituents also show comparable antifungal properties.
Uniqueness: this compound stands out due to its specific activity against Botrytis cinerea and its natural occurrence in Arcangelisia flava MERR. Its unique structure and biological activity make it a valuable compound for further research and development.
Eigenschaften
Molekularformel |
C21H26O6 |
---|---|
Molekulargewicht |
374.4 g/mol |
IUPAC-Name |
methyl (2S,4aS,6aR,9R,10aS,10bS)-2-(furan-3-yl)-9-hydroxy-6a,10b-dimethyl-4-oxo-1,2,4a,5,6,9,10,10a-octahydrobenzo[f]isochromene-7-carboxylate |
InChI |
InChI=1S/C21H26O6/c1-20-6-4-14-19(24)27-16(12-5-7-26-11-12)10-21(14,2)17(20)9-13(22)8-15(20)18(23)25-3/h5,7-8,11,13-14,16-17,22H,4,6,9-10H2,1-3H3/t13-,14+,16-,17+,20-,21+/m0/s1 |
InChI-Schlüssel |
OEIVLTVYSSPDHE-JHFVOUROSA-N |
Isomerische SMILES |
C[C@@]12CC[C@@H]3C(=O)O[C@@H](C[C@]3([C@@H]1C[C@H](C=C2C(=O)OC)O)C)C4=COC=C4 |
Kanonische SMILES |
CC12CCC3C(=O)OC(CC3(C1CC(C=C2C(=O)OC)O)C)C4=COC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.